![molecular formula C17H20N2O2S B6077701 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6077701.png)
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidinol derivative that has been studied extensively for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and protein kinase C, which are involved in inflammation and cancer development. It has also been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic mice. In addition, the compound has been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol in lab experiments is its potential therapeutic properties. The compound has been shown to have antitumor, anti-inflammatory, and antiviral activities, which may be useful in the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are many potential future directions for the study of 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol. One direction is to further investigate the mechanism of action of the compound and to identify its molecular targets. Another direction is to explore the potential use of the compound in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, future studies could focus on improving the solubility and bioavailability of the compound to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves the reaction of 2-allyl-6-methylphenol with ethyl bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with thioacetic acid to form the desired compound. This synthesis method has been reported in the literature and has been used by many researchers to obtain the compound for further studies.
Aplicaciones Científicas De Investigación
2-{[2-(2-allyl-6-methylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has been studied extensively for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease. The compound has been tested in vitro and in vivo, and the results have shown promising potential for further development.
Propiedades
IUPAC Name |
4-methyl-2-[2-(2-methyl-6-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-6-14-8-5-7-12(2)16(14)21-9-10-22-17-18-13(3)11-15(20)19-17/h4-5,7-8,11H,1,6,9-10H2,2-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBGADNOOYTTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-[2-(2-methyl-6-prop-2-enylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B6077619.png)
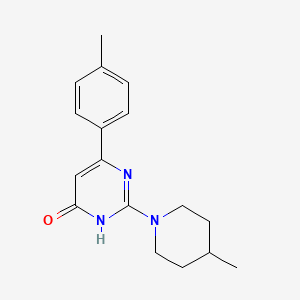
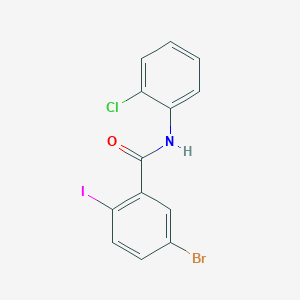
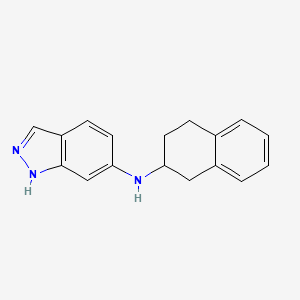
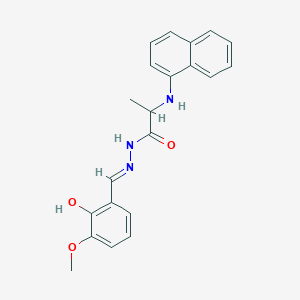
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)

![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6077674.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077689.png)
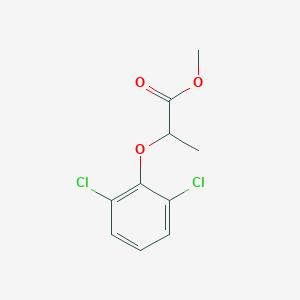
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-benzofuran-2-carboxamide](/img/structure/B6077716.png)
![3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6077721.png)
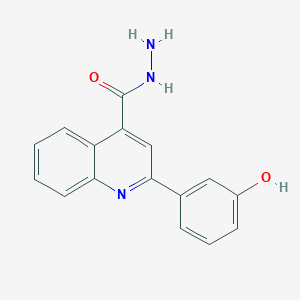
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6077737.png)